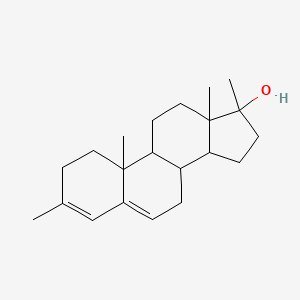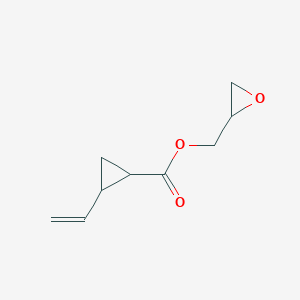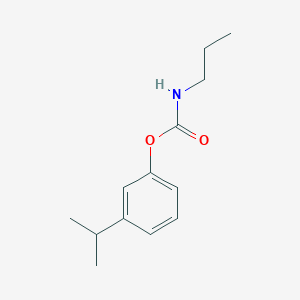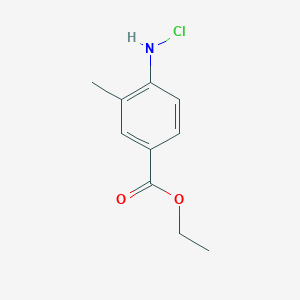![molecular formula C13H10N2O4S2 B14618835 1,1'-[(Dinitromethylene)disulfanediyl]dibenzene CAS No. 58174-58-6](/img/structure/B14618835.png)
1,1'-[(Dinitromethylene)disulfanediyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfanediyl group, with a dinitromethylene group attached. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,1’-[disulfanediyl]dibenzene with dinitromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(Dinitromethylene)disulfanediyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The dinitromethylene group can participate in redox reactions, while the disulfanediyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Disulfanediyldi(4,1-phenylene)]diethanone
- 1,1’-[Disulfanediyldi(1S)-1,1-ethanediyl]dibenzene
Uniqueness
1,1’-[(Dinitromethylene)disulfanediyl]dibenzene is unique due to the presence of both dinitromethylene and disulfanediyl groups, which confer distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Propiedades
Número CAS |
58174-58-6 |
|---|---|
Fórmula molecular |
C13H10N2O4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[dinitro(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)13(15(18)19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
WYEGWJBGLZFTMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)


![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)



